8-Bromo-7-fluoro-2-methylquinoline
Description
8-Bromo-7-fluoro-2-methylquinoline (C₁₀H₇BrFNO, molecular weight 256.07 g/mol) is a halogenated quinoline derivative featuring bromo (Br) at position 8, fluoro (F) at position 7, and a methyl (CH₃) group at position 2. This compound is structurally tailored for applications in medicinal chemistry and agrochemical research, where halogen and alkyl substituents modulate electronic, steric, and solubility properties .
Properties
IUPAC Name |
8-bromo-7-fluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-5-8(12)9(11)10(7)13-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYZXPPPFLHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 8-Bromo-7-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 2-methylquinoline. The process can be summarized as follows:
Bromination: 2-Methylquinoline is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 8-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 7-position.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
8-Bromo-7-fluoro-2-methylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-2-carboxylic acid or quinoline-2-aldehyde.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry:
8-Bromo-7-fluoro-2-methylquinoline is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials, ligands for catalysis, and fluorescent dyes.
Biology:
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the design of probes for imaging and diagnostic applications.
Medicine:
Quinoline derivatives, including this compound, are investigated for their pharmacological properties. They exhibit activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This compound may serve as a lead compound for drug development.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also employed in the synthesis of liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with cellular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules. The compound may interfere with biological pathways by modulating enzyme activity, disrupting protein-protein interactions, or altering gene expression.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 8-Bromo-7-fluoro-2-methylquinoline and Analogs
Halogen Position and Type
- 8-Bromo vs.
- Fluoro vs. Chloro: The fluoro group at position 7 in the target compound (electron-withdrawing) enhances stability and directs electrophilic reactions differently than chloro in analogs like 8-(bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline (), where chloro’s lower electronegativity may increase reactivity toward displacement .
Alkyl vs. Polar Groups at Position 2
- Methyl (CH₃) vs. Methoxy (OCH₃): The target’s methyl group at position 2 reduces steric hindrance compared to the bulkier methoxy group in 8-bromo-7-fluoro-2-methoxyquinoline (). Methoxy’s polarity may enhance solubility in polar solvents but reduce membrane permeability in biological systems .
- Trifluoromethyl (CF₃): In 4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (), the CF₃ group increases lipophilicity and metabolic stability, making it suitable for agrochemicals, whereas the target’s methyl group offers simpler synthetic accessibility .
Functional Group Reactivity
- Bromomethyl (BrCH₂): 8-(bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline () contains a reactive bromomethyl group, enabling further functionalization (e.g., oxidation to carboxylic acids), a feature absent in the target compound .
Physicochemical and Structural Properties
- Molecular Weight and Solubility: The target compound (256.07 g/mol) is lighter than analogs with multiple halogens (e.g., 364.53 g/mol for 8-(bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline), likely improving aqueous solubility .
- Crystal Packing: 8-Bromo-2-methylquinoline () exhibits π-π stacking (centroid distance 3.76 Å), a feature likely retained in the target compound but modified by the fluoro group’s electron-withdrawing effects .
Biological Activity
8-Bromo-7-fluoro-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its unique structure that incorporates both bromine and fluorine atoms. This structural configuration significantly enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry, pharmacology, and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a quinoline core with a bromine atom at the 8-position and a fluorine atom at the 7-position, along with a methyl group at the 2-position. The presence of these halogen substituents is known to enhance the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogenated structure increases its binding affinity and selectivity towards these targets, which may lead to modulation of enzyme activity or disruption of protein-protein interactions. This compound has shown potential as an enzyme inhibitor, particularly in the context of drug development for various diseases.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth through mechanisms that may involve interference with bacterial enzyme systems or cell wall synthesis .
2. Antiviral Properties
The compound has also been investigated for its antiviral activity. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways essential for viral life cycles .
3. Anticancer Potential
Several studies have reported on the anticancer properties of quinoline derivatives, including this compound. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance its anticancer efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antiviral | Inhibits replication of certain viruses | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antitubercular Activity
A recent study focused on derivatives of this compound showed promising results against Mycobacterium tuberculosis. Compounds synthesized from this base structure exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antitubercular drugs like pyrazinamide and isoniazid, indicating enhanced potency due to structural modifications .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a valuable scaffold for drug development. Its potential applications include:
- Antimicrobial Agents: Development of new antibiotics to combat resistant strains.
- Antiviral Drugs: Formulation of antiviral therapies targeting specific viral infections.
- Cancer Therapeutics: Exploration as a lead compound in anticancer drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
